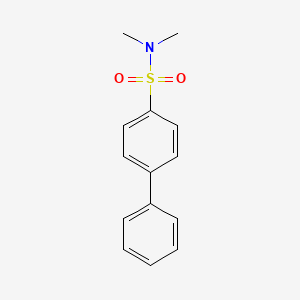
N-(3-acetylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-nitrobenzamide, also known as ANB-NOS, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a selective inhibitor of nitric oxide synthase (NOS). Nitric oxide is a key signaling molecule in the body, and its synthesis is catalyzed by the enzyme NOS. ANB-NOS has been shown to selectively inhibit the activity of one isoform of NOS, neuronal NOS (nNOS), which has implications for the treatment of various neurological disorders.
Mecanismo De Acción
N-(3-acetylphenyl)-3-nitrobenzamide acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the synthesis of nitric oxide. This inhibition is selective for nNOS, as this compound does not significantly affect the activity of other isoforms of NOS. By selectively inhibiting nNOS, this compound has the potential to modulate neuronal signaling and improve outcomes in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter release and neuronal signaling in vitro. In animal models, this compound has been shown to improve outcomes in various neurological disorders such as Parkinson's disease, stroke, and traumatic brain injury. However, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-3-nitrobenzamide has several advantages as a research tool, including its selectivity for nNOS and its potential to modulate neuronal signaling. However, there are also limitations to its use in lab experiments, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetylphenyl)-3-nitrobenzamide, including:
1. Optimization of this compound derivatives with improved potency and pharmacokinetic properties.
2. Investigation of the effects of this compound on other isoforms of NOS and their potential role in disease.
3. Examination of the effects of this compound on other signaling pathways and their potential role in disease.
4. Development of this compound as a therapeutic agent for neurological disorders.
5. Investigation of the potential use of this compound as a research tool for the study of nNOS and neuronal signaling.
Métodos De Síntesis
N-(3-acetylphenyl)-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with 3-acetylphenylamine, followed by reduction and acetylation steps. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-nitrobenzamide has been extensively studied for its potential use as a selective inhibitor of nNOS. This isoform of NOS is primarily expressed in the nervous system and plays a crucial role in regulating neurotransmitter release and neuronal signaling. Dysregulation of nNOS activity has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-4-2-6-13(8-11)16-15(19)12-5-3-7-14(9-12)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOAHYRDMXWGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)


